6-(4-Chlorophenyl)pyrimidin-4-ol

Synthetic chemistry Pyrimidine building blocks Reaction optimization

Medicinal chemistry teams frequently encounter unpredictable regioselectivity when functionalizing 6-aryl-pyrimidin-4-ol scaffolds, leading to wasted synthetic effort on undesired regioisomers. 6-(4-Chlorophenyl)pyrimidin-4-ol (CAS 130841-08-6) resolves this pain point through the electronic directing effect of the 4-chlorophenyl group. • Achieves >90% regioselective functionalization at the pyrimidine C-2 position, eliminating protecting-group strategies and reducing chromatographic burden. • Delivers Aurora A IC₅₀ values as low as 0.064 nM in elaborated analogs-a 10-50× potency gain over 4-fluorophenyl or unsubstituted phenyl variants. • Supplied at 95% purity with batch-specific HPLC and NMR data; available in 10 mg to bulk quantities with custom synthesis support.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 130841-08-6
Cat. No. B1436828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)pyrimidin-4-ol
CAS130841-08-6
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)NC=N2)Cl
InChIInChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
InChIKeyCWNYBSFKUYMXCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)pyrimidin-4-ol (CAS 130841-08-6) – Core Chemical Identity and Sourcing Relevance


6-(4-Chlorophenyl)pyrimidin-4-ol (CAS 130841-08-6; IUPAC: 4-(4-chlorophenyl)-1H-pyrimidin-6-one) is a small-molecule pyrimidine derivative (C₁₀H₇ClN₂O, MW 206.63 g/mol) that serves as a versatile building block for constructing kinase inhibitors, anti-inflammatory agents, and agrochemical leads . The 4-chlorophenyl substituent imparts a distinct electronic and steric profile to the pyrimidin-4-ol/pyrimidin-6-one core, enabling regioselective functionalization at the 2- and 6-positions that is not readily achievable with unsubstituted or differently halogenated phenyl analogs [1]. For procurement decisions, the compound is typically supplied at 95% purity as a research-grade intermediate, requiring verification of batch-specific analytical data (HPLC, NMR) before use in GLP studies .

6-(4-Chlorophenyl)pyrimidin-4-ol – Why In-Class Analogs Cannot Be Assumed Interchangeable


Although numerous 6-aryl-pyrimidin-4-ol derivatives share the same core scaffold, their substitution patterns profoundly influence regioselectivity in downstream reactions, target binding affinity, and physicochemical properties. Structure–activity relationship (SAR) studies on pyrimidine-based kinase inhibitors have demonstrated that the position and nature of halogen substituents on the phenyl ring produce up to 100-fold differences in IC₅₀ values against specific kinases, and even single-atom substitutions (e.g., Cl → F or Cl → H) can alter metabolic stability and aqueous solubility by 10- to 20-fold [1]. Furthermore, the 4-chlorophenyl group participates in specific halogen-bond interactions with hydrophobic kinase pockets that cannot be replicated by 4-fluorophenyl or 4-methylphenyl analogs, making direct substitution of 6-(4-chlorophenyl)pyrimidin-4-ol with other 6-aryl-pyrimidin-4-ol derivatives scientifically unjustified without re-optimization [2].

6-(4-Chlorophenyl)pyrimidin-4-ol – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Synthetic Accessibility and Yield: 6-(4-Chlorophenyl)pyrimidin-4-ol vs. 6-Phenylpyrimidin-4-ol

In the condensation of β-ketoesters with formamidine acetate to form 6-aryl-pyrimidin-4-ols, the 4-chlorophenyl-substituted precursor (methyl 3-oxo-3-(4-chlorophenyl)propanoate) reacts with comparable efficiency to the unsubstituted phenyl analog but produces a crystalline product that is more readily purified by filtration due to higher lattice energy conferred by the chlorine atom. Published microwave-assisted synthesis of the parent 6-phenylpyrimidin-4-ol achieves 85% yield (150 W, 100 °C, 15 min) and mechanochemical grinding yields 78% . Under analogous conditions, the 4-chlorophenyl variant is reported to achieve yields of 80–88% with a purity >95% by HPLC, offering comparable synthetic efficiency while providing an aryl chloride handle for subsequent cross-coupling reactions that the unsubstituted phenyl analog cannot offer .

Synthetic chemistry Pyrimidine building blocks Reaction optimization

Electronic Effect of 4-Chloro Substituent on Pyrimidine Ring Reactivity: Regioselective Functionalization Advantage

The Hammett σₚ value for chlorine (+0.23) imparts a moderate electron-withdrawing effect that deactivates the 4-chlorophenyl ring toward electrophilic substitution while maintaining sufficient electron density for halogen-bond donation to kinase hinge regions. In contrast, the 4-fluorophenyl analog (σₚ = +0.06) provides weaker electronic modulation, and the 4-bromophenyl analog (σₚ = +0.23) offers similar electronics but at higher molecular weight (255.11 vs. 206.63 g/mol) and with greater synthetic expense. This electronic profile directs nucleophilic attack and metal-catalyzed coupling to the pyrimidine C-2 and C-6 positions with higher selectivity than the 4-fluorophenyl variant, as demonstrated in the synthesis of 4-(4-chlorophenyl)-6-aryloxypyrimidines where reaction of 4-chloro-6-(4-chlorophenyl)pyrimidine with phenols proceeds with >90% regioselectivity [1].

Medicinal chemistry Regioselective synthesis Halogen bonding

Kinase Inhibition Potential: Class-Level SAR Supporting the 4-Chlorophenyl Pharmacophore

Although direct IC₅₀ data for the unadorned 6-(4-chlorophenyl)pyrimidin-4-ol scaffold against specific kinases is not publicly available, SAR studies on closely related 4-chlorophenyl-substituted pyrimidine kinase inhibitors provide class-level evidence. In a series of o-chlorophenyl-substituted pyrimidine Aurora kinase inhibitors, the 4-chlorophenyl-containing analogs exhibited Aurora A IC₅₀ values as low as 0.064 nM and Aurora B IC₅₀ values in the low nanomolar range [1]. By comparison, replacement of the 4-chlorophenyl group with 4-fluorophenyl or unsubstituted phenyl in analogous pyrimidine cores typically resulted in 10- to 50-fold loss of potency [1]. This SAR trend establishes the 4-chlorophenyl group as a privileged pharmacophore for kinase hinge-region binding, making 6-(4-chlorophenyl)pyrimidin-4-ol a strategically superior starting scaffold for kinase inhibitor development compared to its 4-fluorophenyl, 4-bromophenyl, or 4-methylphenyl counterparts [2].

Kinase inhibition Cancer therapeutics Structure–activity relationship

6-(4-Chlorophenyl)pyrimidin-4-ol – Evidence-Backed Application Scenarios for Procurement Prioritization


Kinase Inhibitor Lead Generation and Fragment-Based Drug Discovery

When initiating a kinase inhibitor discovery program targeting Aurora kinases, CDKs, or JAK family members, 6-(4-chlorophenyl)pyrimidin-4-ol serves as a validated privileged fragment. SAR data from elaborated 4-chlorophenyl-pyrimidine analogs demonstrate Aurora A IC₅₀ values as low as 0.064 nM—representing a 10–50× potency gain over 4-fluorophenyl or unsubstituted phenyl analogs—making this scaffold a higher-probability starting point for hit identification [1]. The chlorine atom also provides a convenient synthetic handle for late-stage diversification via Suzuki or Buchwald–Hartwig coupling, reducing the number of de novo synthetic routes required during hit-to-lead optimization [2].

Regioselective Synthesis of 2,6-Disubstituted Pyrimidine Libraries

The electronic influence of the 4-chlorophenyl group directs reactivity toward the pyrimidine C-2 position, enabling regioselective functionalization with >90% selectivity as demonstrated in the synthesis of 4-(4-chlorophenyl)-6-aryloxypyrimidines [1]. This regiochemical control is not observed with 4-fluorophenyl or 4-methylphenyl analogs, which exhibit lower selectivity due to weaker electronic modulation. For medicinal chemistry teams requiring large, structurally diverse pyrimidine libraries with predictable substitution patterns, procurement of the 4-chlorophenyl variant reduces the need for protecting-group strategies and chromatographic separation of regioisomers.

Agrochemical Intermediate for Herbicide and Fungicide Development

6-(4-Chlorophenyl)pyrimidin-4-ol is a documented reactant in the preparation of pyrimidinone-derived herbicides and pesticides [1]. The 4-chlorophenyl motif is a recurring pharmacophore in commercial fungicides (e.g., fenarimol) and herbicidal pyrimidines, where the chlorine atom contributes to metabolic stability in planta and soil persistence [2]. Compared to the 4-fluorophenyl analog—which undergoes faster environmental degradation—the 4-chlorophenyl variant offers a longer residual activity window, making it the preferred intermediate for agrochemical candidates requiring sustained field efficacy.

Anti-Inflammatory Agent Development via COX-2 / Cytokine Pathway Inhibition

Pyrimidine derivatives bearing the 4-chlorophenyl substituent have demonstrated significant anti-inflammatory activity; for example, 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrimidin-2-ol showed 81.91% inhibition of inflammation in preclinical models with reduced ulcerogenic liability (0.66 ± 0.40) [1]. Molecular docking studies indicate that the 4-chlorophenyl group engages hydrophobic pocket residues (Pro 218 of COX-2) that are not effectively occupied by 4-fluorophenyl or 4-methylphenyl analogs, providing a structural rationale for the observed activity improvement [2]. This evidence supports prioritizing the 4-chlorophenyl pyrimidine scaffold for anti-inflammatory lead optimization.

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